An In-depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, a halogenated oxindole derivative of significant interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to offer valuable insights into its expected properties, potential synthetic routes, and promising applications. The insights provided are grounded in established chemical principles and data from authoritative sources.
Molecular Identity and Physicochemical Properties
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one belongs to the class of substituted oxindoles, a core structure found in numerous biologically active compounds. The presence of both bromine and chlorine atoms on the benzene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemistry.
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Value (Predicted or from Analogues) | Source |
| Molecular Formula | C₈H₅BrClNO | - |
| Molecular Weight | 246.49 g/mol | - |
| IUPAC Name | 6-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one | - |
| CAS Number | Not available | - |
| Physical Form | Expected to be a solid at room temperature. | |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | [1][2] |
| XLogP3 | 2.1 (Predicted for isomer 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one) | [3] |
Note: Some data is derived from the isomeric compound 5-bromo-6-chloro-2,3-dihydro-1H-indol-2-one due to the absence of specific data for the 6-bromo-5-chloro isomer.
The predicted XLogP3 value suggests moderate lipophilicity, a key parameter in determining a compound's potential for oral bioavailability and cell membrane permeability.
Synthesis Strategies: A Proposed Approach
A potential synthetic pathway is outlined in the patent literature for the isomeric 5-bromo-6-chloro-3-indoxyl esters, which involves the bromination of 4-chloro-2-aminobenzoic acid as a key step.[4] Adapting this, a synthetic chemist could envision a pathway starting from a suitably substituted aminobenzoic acid, followed by cyclization to form the oxindole ring.
Caption: A proposed workflow for the synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one.
Experimental Protocol Insight: The choice of halogenation reagent (e.g., N-bromosuccinimide or N-chlorosuccinimide) and reaction conditions would be critical to control the regioselectivity of the halogenation on the aromatic ring. The subsequent cyclization to form the oxindole core is a key step that may require optimization of catalysts and reaction temperature.
Spectral Characterization (Predicted)
The structural elucidation of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one would rely on a combination of spectroscopic techniques. While experimental data is not available, we can predict the key spectral features.
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm. A singlet for the methylene protons (C3-H) around 3.5-4.0 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Carbonyl carbon (C2) signal around 175-180 ppm. Signals for the aromatic carbons, with chemical shifts influenced by the bromo and chloro substituents. A signal for the methylene carbon (C3) around 35-40 ppm. |
| IR Spectroscopy | Characteristic C=O stretching vibration for the lactam carbonyl at ~1700-1720 cm⁻¹. N-H stretching vibration around 3200-3300 cm⁻¹. C-Br and C-Cl stretching vibrations in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern. |
Potential Applications in Drug Discovery
The 5-chloro-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[5] These activities often stem from the ability of the indole ring system to interact with various biological targets.
Anticancer and Kinase Inhibition: Derivatives of 5-chloro-indole have shown significant promise as anticancer agents.[5] They have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[5][6] The halogen substituents on the indole ring can enhance binding affinity and selectivity for target proteins.[7] For instance, osimertinib, an indole-based drug, is a potent EGFR tyrosine kinase inhibitor.[6]
Neuroscience: The 5-chloro-indole core is also found in molecules that modulate neurological targets. For example, 5-chloro-indole has been identified as a positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT₃) receptor, a target relevant for conditions like chemotherapy-induced nausea and vomiting.[5]
Anticoagulants: Some 5-chloroindole derivatives have been explored as factor Xa inhibitors, which are important targets for the development of anticoagulant drugs.[8]
Caption: Potential therapeutic applications of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one. Based on the safety data for related halogenated indoles, the following recommendations are prudent.[9][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] Avoid formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a cool, dry place.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Hazard Statements for Analogous Compounds: The following hazard statements have been associated with structurally similar compounds:
-
H315: Causes skin irritation.[13]
-
H319: Causes serious eye irritation.[13]
-
H335: May cause respiratory irritation.[13]
-
H302: Harmful if swallowed.[14]
Conclusion and Future Directions
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one represents a promising, yet underexplored, chemical entity. The strategic placement of two different halogen atoms on the oxindole core suggests the potential for unique biological activities and improved pharmacokinetic properties. While this guide has provided a foundational understanding based on analogous structures, further experimental work is necessary to fully elucidate the properties and potential of this compound.
Future research should focus on:
-
Developing and validating a robust synthetic route.
-
Comprehensive characterization using modern spectroscopic and analytical techniques.
-
Screening for biological activity against a panel of relevant targets, particularly kinases and receptors implicated in cancer and neurological disorders.
The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other novel halogenated oxindoles, paving the way for the discovery of new therapeutic agents.
References
-
PubChem. 6-Bromo-5-chloro-1H-indole. [Link]
-
PubChem. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside. [Link]
-
PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one. [Link]
-
National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]
-
PubChem. 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one. [Link]
-
Chem-Impex. 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol. [Link]
- Google Patents. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl.
-
Royal Society of Chemistry. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
PubMed. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. [Link]
-
Glycosynth. 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside. [Link]
-
MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [Link]
-
GOV.UK. List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. [Link]
-
Glycosynth. 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside. [Link]
Sources
- 1. Glycosynth - 5-Bromo-6-chloro-3-indolyl alpha-D-galactopyranoside [glycosynth.co.uk]
- 2. Glycosynth - 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]
- 3. PubChemLite - 5-bromo-6-chloro-2,3-dihydro-1h-indol-2-one (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]
- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.es [fishersci.es]
- 12. fishersci.com [fishersci.com]
- 13. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | C14H15BrClNO6 | CID 2733803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. labsolu.ca [labsolu.ca]

